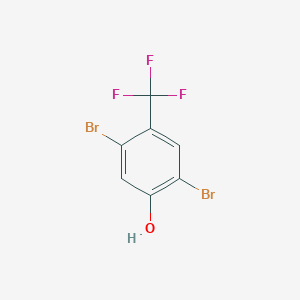

2,5-Dibromo-4-(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3Br2F3O |

|---|---|

Molecular Weight |

319.90 g/mol |

IUPAC Name |

2,5-dibromo-4-(trifluoromethyl)phenol |

InChI |

InChI=1S/C7H3Br2F3O/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2,13H |

InChI Key |

QCHPQKDSCVJUIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Br)C(F)(F)F |

Origin of Product |

United States |

Modification of the Phenolic Hydroxyl Group:

The hydroxyl group is a readily accessible site for functionalization, typically through O-alkylation or O-acylation reactions. This position is often used to attach linkers that connect the phenolic core to a reporter or affinity tag. For instance, etherification with a linker containing a terminal alkyne or azide allows for the subsequent attachment of various functional groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgacgpubs.org This method is highly efficient and compatible with a wide range of functional groups. acgpubs.orgnih.gov

Functionalization Via Palladium Catalyzed Cross Coupling Reactions:

The two bromine atoms serve as excellent anchor points for introducing new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms—influenced by the electronic effects of the adjacent hydroxyl and trifluoromethyl groups—can potentially allow for selective mono- or di-substitution. Key methodologies include:

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming biaryl structures by coupling the brominated phenol (B47542) with various aryl or heteroaryl boronic acids. nih.govmdpi.com This can be used to attach complex recognition elements or fluorescent aromatic systems directly to the phenol core. The reaction conditions can be tuned to control the degree of substitution.

Sonogashira Coupling: The Sonogashira reaction facilitates the introduction of terminal alkynes by coupling with an appropriate alkyne reagent. scielo.org.mxorganic-chemistry.orgmdpi.com This is a particularly valuable strategy as the installed alkyne group serves as a versatile handle for "click chemistry," enabling the straightforward conjugation of the scaffold to reporter molecules like fluorophores or biotin tags. researchgate.net The reaction is known for its mild conditions and tolerance of various functional groups. organic-chemistry.orgmdpi.com

The table below summarizes potential cross-coupling reactions for modifying the 2,5-Dibromo-4-(trifluoromethyl)phenol scaffold.

| Reaction Name | Reagents | Purpose in Probe Synthesis |

| Suzuki-Miyaura Coupling | Arylboronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Introduction of aryl or heteroaryl groups for modulating biological activity or for creating fluorescent biaryl systems. |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Installation of a terminal alkyne handle for subsequent "click chemistry" functionalization with azide-containing reporters. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Introduction of nitrogen-containing functional groups or linkers. |

| Stille Coupling | Organostannane, Pd catalyst | Formation of C-C bonds with various organic moieties. |

Hypothetical Synthesis of a Fluorescent Probe

A plausible synthetic route to a fluorescent chemical probe starting from this compound would involve a multi-step sequence that combines the aforementioned methodologies. A key strategy would be the installation of an alkyne handle via Sonogashira coupling, followed by the attachment of a fluorescent reporter using "click chemistry."

The following table outlines a hypothetical synthetic pathway:

| Step | Reaction | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | Protection of Hydroxyl Group | This compound | Methoxymethyl chloride (MOMCl), Base (e.g., DIPEA) | 2,5-Dibromo-1-(methoxymethoxy)-4-(trifluoromethyl)benzene | Protect the reactive hydroxyl group to prevent interference in subsequent steps. |

| 2 | Mono-Sonogashira Coupling | MOM-protected dibromophenol | Trimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Bromo-5-((trimethylsilyl)ethynyl)-1-(methoxymethoxy)-4-(trifluoromethyl)benzene | Selective installation of a protected alkyne at one of the bromine positions. |

| 3 | Deprotection of Alkyne | Product from Step 2 | K₂CO₃, Methanol | 2-Bromo-5-ethynyl-1-(methoxymethoxy)-4-(trifluoromethyl)benzene | Removal of the silyl protecting group to reveal the terminal alkyne. |

| 4 | Click Chemistry (CuAAC) | Product from Step 3 | Azide-containing fluorophore (e.g., Azido-coumarin), CuSO₄, Sodium Ascorbate | Fluorescent probe with a protected phenol | Attachment of the fluorescent reporter group via a stable triazole linkage. |

| 5 | Deprotection of Hydroxyl Group | Product from Step 4 | Acid (e.g., HCl) | Final Fluorescent Chemical Probe | Unveiling the phenolic hydroxyl group, which may be important for target binding. |

This modular approach allows for the synthesis of a library of probes by simply varying the boronic acid partner in a Suzuki coupling or the azide-containing reporter in the final "click chemistry" step. This flexibility is essential for optimizing the properties of a chemical probe for a specific biological application.

Chemical Reactivity and Mechanistic Investigations of 2,5 Dibromo 4 Trifluoromethyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The susceptibility of the aromatic ring in 2,5-Dibromo-4-(trifluoromethyl)phenol to electrophilic attack is determined by the cumulative electronic effects of its substituents.

The phenolic hydroxyl group is a powerful activating group in electrophilic aromatic substitution (EAS) due to its ability to donate electron density to the aromatic ring through resonance (+R effect). This effect significantly outweighs its electron-withdrawing inductive effect (-I effect).

Conversely, the bromine atoms and the trifluoromethyl group are deactivating. Bromine, a halogen, exhibits a dual electronic effect: it is deactivating due to its strong -I effect, but its lone pairs can participate in resonance, providing a weaker +R effect. The trifluoromethyl group is a potent deactivating group due to the strong electron-withdrawing inductive effect of the three fluorine atoms (-I effect) and a deactivating hyperconjugation effect.

The regiochemical outcome of electrophilic aromatic substitution on this compound is directed by the substituents. The hydroxyl group is a strong ortho, para-director. The bromine atoms are also ortho, para-directors, although they are deactivating. The trifluoromethyl group is a meta-director.

In this molecule, the positions ortho to the hydroxyl group are at C6 and C2 (which is occupied by a bromine atom). The position para to the hydroxyl group is at C4, occupied by the trifluoromethyl group. The available position for electrophilic attack is C6 and C3.

The directing effects of the substituents are additive. The powerful ortho, para-directing influence of the hydroxyl group is the dominant factor. Therefore, electrophilic attack is most likely to occur at the positions activated by the hydroxyl group. The C6 position is ortho to the hydroxyl group and meta to the trifluoromethyl group, making it a plausible site for substitution. The C3 position is meta to the hydroxyl group and ortho to both a bromine and the trifluoromethyl group, making it highly deactivated.

Considering the steric hindrance from the adjacent bromine atom at C5, electrophilic attack at the C6 position is the most probable outcome.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Groups | Directing Influence | Predicted Reactivity |

| C3 | -OH (meta), -Br (ortho), -CF3 (ortho) | Deactivated | Low |

| C6 | -OH (ortho), -Br (meta), -CF3 (meta) | Activated (relative to C3) | High |

Nucleophilic Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but can be facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In this compound, the trifluoromethyl group at C4 is para to the bromine at C1 (if we consider the phenolic OH as position 1, then the bromines are at 2 and 5, and CF3 at 4) and ortho to the bromine at C5.

The strong electron-withdrawing nature of the trifluoromethyl group can stabilize the Meisenheimer complex intermediate formed during an SNAr reaction, making substitution of the bromine atoms feasible under certain conditions with strong nucleophiles. The bromine at the C5 position, being ortho to the trifluoromethyl group, would be more activated towards nucleophilic attack than the bromine at the C2 position.

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo various reactions, such as etherification (e.g., Williamson ether synthesis) and esterification to form the corresponding ethers and esters. The reactivity of the hydroxyl group is a fundamental aspect of phenol (B47542) chemistry and is expected to be retained in this molecule.

Transformations of the Trifluoromethyl Moiety

The trifluoromethyl group is generally considered to be highly stable and chemically inert due to the strength of the C-F bonds. Transformations of the trifluoromethyl group on an aromatic ring are typically challenging and require harsh reaction conditions. However, recent advances in synthetic methodology have enabled some transformations of the CF3 group. For instance, partial or complete hydrolysis to a carboxylic acid group can sometimes be achieved under forcing acidic or basic conditions, although this is often difficult. Reductive defluorination is another possibility but usually requires specific reagents and conditions. For this compound, the high stability of the trifluoromethyl group means that it is likely to remain intact during most common synthetic transformations targeting other parts of the molecule.

Investigations into Carbon-Fluorine Bond Labilitization

The carbon-fluorine (C-F) bond is typically the strongest single bond in organic chemistry, yet in certain molecular contexts, it can be labilized. In trifluoromethylphenols (TFMPs), the stability of the C-F bonds is significantly influenced by the electronic properties of the molecule, particularly the acidity of the phenolic hydroxyl group. rsc.org

Research into the spontaneous aqueous defluorination of TFMPs has shown that the reactivity is strongly dependent on the deprotonation state of the phenol. rsc.org The strong electron-withdrawing nature of the -CF3 group increases the acidity of the phenol (lowers the pKa). rsc.org Upon deprotonation to the phenolate (B1203915), the resulting negative charge can be delocalized into the aromatic ring, which in turn promotes the cleavage of a C-F bond from the trifluoromethyl group. This process leads to the formation of a dearomatized quinone difluoromethide intermediate. rsc.org

Studies on various TFMP isomers have established a relative reactivity order for this defluorination process when the compounds are in their fully deprotonated phenolate form: 4-TFMP > 2-Cl-4-TFMP > 2-TFMP. rsc.org This suggests that the position of the trifluoromethyl group relative to the hydroxyl group is a critical factor. For this compound, the -CF3 group is at the para-position, which, based on the reactivity of 4-TFMP, would suggest a predisposition towards C-F bond labilization upon formation of the phenoxide. The process ultimately leads to the formation of hydroxybenzoic acids (HBAs) and fluoride (B91410) ions as the major products. rsc.org The mechanism involves the sequential removal of fluoride ions, with intermediates such as benzoyl fluorides being formed along the pathway. rsc.org

Photochemical Reactivity and Degradation Mechanisms (contextual for related trifluoromethylated phenols)

The photochemical behavior of trifluoromethylated phenols is a subject of significant environmental and chemical interest. The general mechanism for the photodegradation of phenols often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which attack the aromatic ring. researchgate.netresearchgate.net This initial step leads to hydroxylated intermediates like catechols and benzoquinones. researchgate.net Subsequent oxidation results in ring-opening to form smaller, short-chain organic compounds, and eventual mineralization to carbon dioxide and water. researchgate.netresearchgate.net

For trifluoromethylated phenols, the degradation process is influenced by pH and the presence of other species. Studies on 2-(trifluoromethyl)phenol (B147641) have shown that its photochemical degradation is significantly faster at higher pH values. researchgate.net The presence of sulfite (B76179) can further accelerate this degradation. researchgate.net This pH-dependence is linked to the deprotonation of the phenol, which enhances its reactivity.

The kinetics of the oxidation of various trifluoromethylphenols by singlet molecular oxygen have also been investigated. rsc.org The phenoxide ions of these compounds exhibit high reactivity, with quenching constants on the order of 10⁸ M⁻¹ s⁻¹. rsc.org The reaction mechanism is suggested to proceed through a charge-transfer process. rsc.org Furthermore, visible-light-promoted reactions of phenols with CF3I can occur through a mechanism involving single-electron transfers from a photoexcited phenoxide intermediate. chemistryviews.org

| Condition | Rate Constant (k, h⁻¹) |

|---|---|

| pH 5 Buffer | 3.52 ± 0.07 |

| pH 7 Buffer | 26.4 ± 0.64 |

| pH 7 Buffer + 1 mM H₂O₂ | 29.99 ± 1.47 |

| pH 10 Buffer | 334.1 ± 93.45 |

| pH 10 Buffer + 0.5 mM Sulfite | 422.4 ± 9.38 |

Data sourced from a study on the photochemical degradation of 2-(trifluoromethyl)phenol. researchgate.net

Other Significant Reaction Pathways

Beyond C-F bond labilization and photochemical reactions, the bromine substituents on this compound serve as handles for a variety of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions.

Transition-Metal Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura coupling on related brominated phenols)

The bromine atoms on the aromatic ring of this compound make it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. thermofisher.com

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. thermofisher.com The reactivity in Suzuki-Miyaura couplings can be influenced by the nature of the halide (I > Br > Cl) and the electronic and steric effects of other substituents on the aromatic ring. acs.org

For brominated phenols, these reactions provide a direct route to biphenyl (B1667301) derivatives and other complex aromatic structures. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. acs.orgnih.gov For instance, N-heterocyclic carbene (NHC) palladium complexes have shown high catalytic activity in the Suzuki-Miyaura coupling of bromobenzene (B47551) with phenylboronic acid. nih.gov The presence of specific functional groups on the NHC ligand can significantly enhance the catalyst's performance. nih.gov Studies on poly-brominated substrates have also provided insight into the regioselectivity of the coupling, which can sometimes be controlled by the reaction conditions or the nature of the boronic acid used. beilstein-journals.org

| Catalyst Type | Base | Solvent | Temperature | Time |

|---|---|---|---|---|

| (NHC)₂PdBr₂ | KOH | H₂O / 2-propanol | 82 °C | 0.5 h |

| PEPPSI-type palladium | KOH | H₂O / 2-propanol | 82 °C | 0.5 h |

Data based on benchmark reactions for NHC-Pd(II) complexes. nih.gov

Intramolecular Cyclization and Rearrangement Processes (contextual for related phenols)

Phenolic compounds bearing appropriate side chains can undergo intramolecular cyclization reactions to form various heterocyclic and polycyclic systems. These reactions can be promoted by different reagents and conditions.

One important pathway is oxidative cyclization, often mediated by hypervalent iodine reagents. nih.govnih.gov In these reactions, the phenol is oxidized, and a tethered nucleophile (such as a prenyl group) attacks the electron-deficient aromatic ring, typically at the ortho or para position, to form a new ring. nih.govnih.gov This strategy has been successfully applied to the synthesis of 5/6-, 6/6-, and 7/6-fused ring systems. nih.gov

Base-catalyzed intramolecular cyclizations are also common. For example, 2-ynylphenols can be cyclized to form 2-substituted benzo[b]furans using a simple base like cesium carbonate, avoiding the need for a transition metal catalyst. rsc.org The mechanism involves deprotonation of the phenol to form a phenolate, which then undergoes intramolecular nucleophilic attack on the alkyne moiety. rsc.org The cyclization of phenols can also proceed through nucleophilic aromatic substitution, where a side-chain nucleophile displaces a leaving group on the ring, although this is less common for simple halogens without strong activation. Another mechanistic possibility involves phenoxide participation, where the phenoxide ion assists in the displacement of a leaving group on a side chain, leading to the formation of cyclic ethers. rsc.org

In-Depth Spectroscopic Analysis of this compound Remains Elusive in Publicly Accessible Research

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the detailed spectroscopic characterization of the compound this compound. While basic identifiers and preliminary data are accessible through commercial chemical suppliers, in-depth research articles detailing its advanced spectroscopic properties, as required for a thorough scientific analysis, are not presently available in the public domain.

Efforts to synthesize a detailed report on the nuclear magnetic resonance (NMR) and vibrational spectroscopy of this specific molecule are hindered by the absence of published primary research data. Scientific inquiry relies on peer-reviewed studies to establish accurate and reliable information regarding chemical structures and their spectroscopic fingerprints. Without such dedicated studies on this compound, a scientifically rigorous article that adheres to the requested detailed outline cannot be produced.

General principles of spectroscopy for related compounds, such as other halogenated phenols or trifluoromethylated aromatic compounds, can provide theoretical estimations. However, such generalizations would not meet the standard of a focused and scientifically accurate article on the unique properties of this compound. The precise chemical shifts in ¹H, ¹³C, and ¹⁹F NMR, as well as the specific vibrational modes in IR and Raman spectroscopy, are unique to the molecule's specific substitution pattern and electronic environment.

Therefore, the creation of the requested article with detailed data tables and in-depth analysis for each specified spectroscopic technique is not feasible at this time due to the lack of foundational research data in the accessible scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

The electronic absorption spectrum of 2,5-Dibromo-4-(trifluoromethyl)phenol is primarily governed by the π → π* transitions within the benzene (B151609) ring. The substitution pattern significantly influences the energy of these transitions and, consequently, the absorption maxima (λmax).

Analysis of Electronic Transitions and Chromophoric Behavior

The phenol (B47542) chromophore typically exhibits two main absorption bands in the ultraviolet region. drugbank.com For this compound, the electronic transitions are expected to be red-shifted (a bathochromic shift) compared to phenol due to the presence of the bromine and trifluoromethyl substituents. The bromine atoms, with their lone pairs of electrons, can participate in resonance, which extends the conjugation of the π system. The trifluoromethyl group, being a strong electron-withdrawing group, can also influence the energy levels of the molecular orbitals involved in the electronic transitions.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π* (Primary Band) | ~210-230 | 10,000 - 60,000 |

| π → π* (Secondary Band) | ~280-300 | 1,000 - 5,000 |

Solvent Effects on Electronic Spectra (contextual for related phenols)

The polarity of the solvent can have a pronounced effect on the UV-Vis spectrum of phenolic compounds. massbank.eunih.gov For phenols, a change in solvent polarity can lead to shifts in the absorption maxima. In polar protic solvents, such as ethanol (B145695) or water, hydrogen bonding can occur with the hydroxyl group. This interaction can stabilize the ground and excited states to different extents, typically resulting in a shift in the λmax. For substituted phenols, a bathochromic (red) shift is often observed when moving from a non-polar to a polar solvent. massbank.eu This is because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by the polar solvent.

X-ray Crystallography for Definitive Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information on the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, the expected molecular geometry can be inferred. The benzene ring will be essentially planar, with the substituents causing some minor distortions. The C-Br and C-F bond lengths and the C-C-C bond angles within the ring are expected to be within the typical ranges for such substituted aromatic systems. Intermolecular hydrogen bonding involving the phenolic hydroxyl group is a key feature that would likely be observed in the crystal packing.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-Br Bond Length | ~1.85 - 1.95 Å |

| C-C (aromatic) Bond Length | ~1.37 - 1.41 Å |

| C-O Bond Length | ~1.35 - 1.39 Å |

| C-F Bond Length | ~1.32 - 1.36 Å |

| O-H···O Hydrogen Bond Distance | ~2.6 - 2.8 Å |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. libretexts.orgchemguide.co.uk The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, this peak will be accompanied by characteristic M+2 and M+4 peaks, with relative intensities determined by the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of a bromine atom, the trifluoromethyl group, or a formyl group (CHO). The fragmentation of related brominated phenols often involves the loss of a bromine radical followed by the elimination of carbon monoxide. researchgate.netresearchgate.net

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Fragment | Notes |

| 322/324/326 | [C₇H₃Br₂F₃O]⁺ | Molecular ion (M⁺) peak cluster |

| 243/245 | [C₇H₃BrF₃O]⁺ | Loss of a bromine atom |

| 253 | [C₆H₃Br₂O]⁺ | Loss of the trifluoromethyl group |

| 174 | [C₆H₃BrO]⁺ | Loss of a bromine atom and the trifluoromethyl group |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Computational Chemistry and Theoretical Insights into 2,5 Dibromo 4 Trifluoromethyl Phenol

Quantum Chemical Calculations (e.g., DFT, HF, MP2 Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methods such as Hartree-Fock (HF) theory, Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT), are widely used. DFT, especially with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules, including halogenated and phenolic compounds. researchgate.netkarazin.ua These methods are instrumental in exploring the molecule's geometry, electronic structure, and vibrational characteristics.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 2,5-Dibromo-4-(trifluoromethyl)phenol, key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated.

Conformational analysis is crucial for understanding the molecule's flexibility. The potential energy landscape can be explored by systematically rotating specific bonds, such as the C-O bond of the hydroxyl group and the C-C bond of the trifluoromethyl group. By calculating the energy at each rotational step, a potential energy profile is generated, revealing the most stable conformers and the energy barriers between them. researchgate.net For phenolic compounds, the orientation of the hydroxyl hydrogen relative to the aromatic ring is a primary determinant of conformational stability.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Phenol (B47542) Moiety (Calculated via DFT/B3LYP) Note: This table presents typical values for a substituted phenol ring and does not represent experimentally verified data for this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-O | 1.37 Å |

| O-H | 0.97 Å | |

| C-CF3 | 1.50 Å | |

| C-Br | 1.89 Å | |

| Bond Angle | C-C-O | 121° |

| C-O-H | 109° | |

| Dihedral Angle | C-C-O-H | 0° or 180° |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important and are often referred to as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.comajchem-a.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom. In contrast, the LUMO is likely distributed over the aromatic ring and the electron-withdrawing trifluoromethyl and bromine substituents. The energy gap can be used to calculate various global reactivity descriptors. imist.ma

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors Note: These values are illustrative, based on typical DFT calculations for halogenated phenolic compounds.

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.8 |

| LUMO Energy | ELUMO | - | -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.65 |

| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | 4.15 |

| Electrophilicity Index | ω | χ² / (2η) | 3.25 |

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are essential for assigning specific vibrational modes (stretches, bends, torsions) to the experimentally observed spectral bands. core.ac.uk

Computational methods like DFT are used to calculate the harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other theoretical limitations. To improve agreement with experimental data, the calculated frequencies are typically multiplied by a scaling factor. longdom.org For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring, C-O stretching, C-Br stretching, and the symmetric and asymmetric stretching of the C-F bonds in the trifluoromethyl group. researchgate.net

Phenolic compounds can theoretically exist in equilibrium with their keto tautomers. Quantum chemical calculations are an effective tool for evaluating the relative stability of these different forms. acs.org By optimizing the geometry of each tautomer (the phenol-enol form and the corresponding keto forms) and calculating their respective energies (often the Gibbs free energy), the equilibrium position can be predicted. researchgate.net

For most simple phenols, the aromatic stabilization of the benzene (B151609) ring makes the phenol (enol) form significantly more stable than any of its keto tautomers. acs.org Calculations for this compound would be expected to confirm this trend, showing a large energy difference that heavily favors the phenolic structure. These calculations can also model the energy barrier for the intramolecular proton transfer between the tautomeric forms. scribd.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is plotted over the molecule's electron density, using a color scale to indicate different potential values.

Typically, red or yellow regions indicate a negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions denote a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. ajchem-a.com For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the hydroxyl group and, to a lesser extent, the bromine atoms and the π-electron cloud of the aromatic ring. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the acidic hydrogen atom of the hydroxyl group, making it the most likely site for deprotonation and interaction with nucleophiles.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more familiar picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.defaccts.de This analysis is particularly useful for understanding the stabilizing effects of intramolecular interactions, such as hyperconjugation and charge delocalization. dergipark.org.tr

For this compound, key NBO interactions would likely include:

Delocalization of the oxygen lone pairs into the anti-bonding π* orbitals of the aromatic ring (LP(O) → π*(C-C)).

Hyperconjugative interactions between the π orbitals of the ring and the anti-bonding σ* orbitals of the C-Br and C-CF3 bonds.

These interactions help to explain the electronic effects of the various substituents on the stability and reactivity of the phenol ring.

Theoretical Prediction of Spectroscopic Parameters (e.g., TD-DFT for UV-Vis)

The prediction of spectroscopic parameters for molecules like this compound can be effectively achieved through computational methods, with Time-Dependent Density Functional Theory (TD-DFT) being a particularly powerful tool for forecasting UV-Vis absorption spectra. mdpi.commdpi.comresearchgate.netchemrxiv.orgresearchgate.netresearchgate.net This theoretical approach calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional and the basis set used in the calculation. chemrxiv.orgresearchgate.net For phenolic and halogenated compounds, functionals such as B3LYP and M06 have demonstrated reliability in predicting spectral properties. mdpi.comchemrxiv.orgresearchgate.net

For this compound, a theoretical UV-Vis spectrum would be predicted by first optimizing the ground-state geometry of the molecule using DFT. Subsequently, TD-DFT calculations would be performed on this optimized structure to determine the energies of the lowest singlet electronic transitions. These transitions, primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), dictate the principal absorption bands in the UV-Vis spectrum.

The solvent environment can significantly influence the absorption spectrum, causing shifts in the λmax values (solvatochromism). Computational models can account for these effects using approaches like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium.

| Solvent | Predicted λmax (nm) | Primary Electronic Transition |

|---|---|---|

| Gas Phase | 285 | π → π |

| Hexane | 288 | π → π |

| Ethanol (B145695) | 292 | π → π |

| Water | 295 | π → π |

Studies on Atropisomerism and Rotational Barriers (contextual for related polybrominated phenanthrenes)

Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual rotational isomers (rotamers). princeton.edu This phenomenon is most commonly observed in biaryl systems, where bulky substituents at the ortho positions of the two aromatic rings sterically prevent free rotation around the bond connecting them.

In the case of this compound, the molecule consists of a single phenyl ring. As such, it lacks the biaryl scaffold necessary for the type of atropisomerism described above. The rotation of the hydroxyl (-OH) group around the C-O bond does have a small rotational barrier, a subject that has been explored computationally for substituted phenols. ugm.ac.idresearchgate.netrsc.org However, this barrier is far too low to permit the isolation of stable conformers at room temperature, and thus these conformers are not considered atropisomers.

For context, the principles of sterically hindered rotation are highly relevant in more complex molecules like polybrominated phenanthrenes. In these multi-ring systems, the presence of multiple large bromine atoms in close proximity can create significant steric strain. This strain can lead to non-planar conformations and high energy barriers to rotation around certain single bonds, potentially giving rise to atropisomerism. Computational studies on such systems would involve mapping the potential energy surface as a function of the dihedral angle of the bond to determine the rotational energy barrier. High barriers, typically above 22-24 kcal/mol, suggest that the atropisomers may be stable enough to be resolved at room temperature.

The following table outlines the key factors influencing rotational barriers and their applicability to this compound in a contextual sense.

| Factor Influencing Rotational Barrier | Relevance to Polybrominated Systems | Applicability to this compound |

|---|---|---|

| Steric Hindrance of Substituents | High: Multiple bulky bromine atoms create significant steric clash, leading to high rotational barriers. | Low: As a single-ring system, there is no hindered rotation around a bond connecting two aryl groups. |

| Nature of the Rotational Axis | Typically a C-C single bond between two aromatic rings. | Not applicable; no biaryl axis exists. |

| Electronic Effects of Substituents | Can have a minor influence on bond length and rotational barrier. | Influences the rotational barrier of the -OH group, but this is not atropisomerism. |

| Presence of a Biaryl Scaffold | Essential for traditional atropisomerism. | Absent. |

Applications in Advanced Chemical Synthesis and Material Science Precursors

Role as a Key Building Block for Complex Fluorinated and Brominated Molecules

2,5-Dibromo-4-(trifluoromethyl)phenol serves as a foundational component for synthesizing more complex molecules where the presence of both fluorine and bromine is essential for tuning the target molecule's properties. The trifluoromethyl group imparts specific characteristics such as metabolic stability and lipophilicity, while the bromine atoms provide reactive sites for further chemical transformations.

Phenols are common precursors for the synthesis of benzoquinones through oxidation reactions. While the direct oxidation of this compound is not prominently detailed, the synthesis of structurally related trifluoromethyl-substituted benzoquinones from corresponding phenols is a well-established strategy. For instance, other trifluoromethyl-substituted phenols can be oxidized to yield valuable quinone intermediates. thieme-connect.de One documented synthesis involves the oxidation of 4-amino-3-(trifluoromethyl)phenol with manganese(IV) oxide to produce 2-(trifluoromethyl)benzo-1,4-quinone. thieme-connect.de This resulting quinone can then undergo further reactions, such as bromination, to yield more complex structures like 2,3-dibromo-5-(trifluoromethyl)benzo-1,4-quinone. thieme-connect.de These trifluoromethyl-substituted benzoquinones are significant in various synthetic applications.

| Starting Material | Reagent | Product | Significance |

|---|---|---|---|

| 4-amino-3-(trifluoromethyl)phenol | Manganese(IV) oxide | 2-(Trifluoromethyl)benzo-1,4-quinone | Key intermediate for further functionalization thieme-connect.de |

| 2-(Trifluoromethyl)benzo-1,4-quinone | Bromine | 2,3-Dibromo-5-(trifluoromethyl)benzo-1,4-quinone | Precursor for porphyrin-benzoquinone dyads thieme-connect.de |

The 4-(trifluoromethyl)phenol (B195918) skeleton is a versatile platform for creating a wide array of organic compounds. researchgate.netgoogle.com The hydroxyl group can direct electrophilic substitution to the ortho positions, and this reactivity can be precisely controlled. For example, by protecting the hydroxyl group, such as with a tetrahydropyranyl (THP) group, it is possible to direct lithiation to the ortho position and then react with various electrophiles to introduce new substituents. researchgate.netgoogle.com In the case of this compound, the existing bromine atoms serve as handles for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), allowing for the introduction of a wide variety of carbon-based substituents. This multi-functional nature enables the synthesis of structurally diverse molecules with properties tailored for applications in pharmaceuticals, agrochemicals, and materials science. google.com

Trifluoromethyl-substituted benzoquinones, which can be synthesized from phenolic precursors, are valuable in the field of materials science. thieme-connect.de Specifically, they serve as intermediates in the preparation of N,N′-dicyanobenzo-1,4-quinone diimines. These diimine derivatives are of significant interest because their radical anion salts exhibit exceptional electrical conducting properties. thieme-connect.de The synthetic pathway involves the conversion of the trifluoromethyl-benzoquinone to the corresponding diimine, which can then be used to form charge-transfer complexes that are the basis for organic conducting materials. The presence of the trifluoromethyl group can influence the electronic properties and stability of the final material.

Intermediacy in the Synthesis of Specific Compound Classes

The reactivity of the hydroxyl group and the bromine-substituted ring positions makes this compound a key intermediate for building specific classes of organic compounds, including aryl ethers and heterocyclic systems.

The phenolic hydroxyl group of this compound can readily undergo reactions to form aryl ethers. A common method is the Williamson ether synthesis, where the phenol (B47542) is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide. This reaction is demonstrated in the synthesis of nitro- and trifluoromethyl-substituted diphenyl ethers, where a trifluoromethyl-substituted phenate (the potassium salt of a phenol) reacts with a substituted nitrobenzoate. google.com For example, the potassium salt of 2-chloro-4-trifluoromethylphenol is used to prepare methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate. google.com This methodology is directly applicable to this compound for the synthesis of a wide range of functionalized diaryl ethers, which are important substructures in many biologically active molecules and polymers.

| Phenol Derivative | Reagent | Product Class | Reaction Type |

|---|---|---|---|

| Potassium salt of 2-chloro-4-trifluoromethylphenol | Methyl 5-chloro-2-nitrobenzoate | Diphenyl Ether | Nucleophilic Aromatic Substitution google.com |

Chromenes are a class of heterocyclic compounds with a broad spectrum of biological activities. Various synthetic methods have been developed to access these scaffolds. semanticscholar.org While direct synthesis from this compound is not specified, trifluoromethyl-containing phenols and related structures are key starting materials for fluorinated chromene derivatives. For example, a method for synthesizing ethyl 4-(2-oxo-2-arylethyl)-2-(trifluoromethyl)-4H-chromene has been developed that utilizes a researchgate.netresearchgate.net sigmatropic rearrangement catalyzed by BF3·OEt2. semanticscholar.org The incorporation of a trifluoromethyl group into the chromene structure is a common strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic profile of drug candidates. The availability of trifluoromethylated phenolic precursors is therefore crucial for the synthesis of these valuable heterocyclic compounds.

Development of Chemical Probes and Detection Systems (focus on synthetic methodology)

The unique structural characteristics of this compound make it a versatile scaffold for the synthesis of specialized chemical probes and components of detection systems. A chemical probe is a small molecule designed to selectively interact with a biological target, such as a protein, to study its function and localization. The development of such probes from this phenolic compound hinges on the strategic manipulation of its distinct functional groups: the phenolic hydroxyl, the two bromine atoms, and the trifluoromethyl group. The synthetic methodologies employed focus on leveraging these features to introduce reporter groups (e.g., fluorophores), reactive moieties for covalent modification, and affinity tags for pull-down experiments.

The trifluoromethyl (-CF3) group, while generally inert to common synthetic transformations, plays a crucial role by modulating the physicochemical properties of the resulting probes. mdpi.comhovione.com Its high electronegativity and lipophilicity can enhance binding affinity, metabolic stability, and cell membrane permeability, which are critical attributes for effective chemical probes. mdpi.commdpi.com

Synthetic Strategies for Functionalization

The primary synthetic handles on the this compound scaffold are the hydroxyl group and the two bromine atoms on the aromatic ring. Each site offers a pathway for distinct chemical modifications, allowing for a modular and flexible approach to probe design.

Environmental Transformation and Degradation Studies of Halogenated Trifluoromethylated Phenols

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is a primary mechanism for the transformation of phenolic compounds in sunlit aquatic environments. This process involves the absorption of light energy, leading to the breakdown of the chemical structure.

The photochemical degradation of halogenated phenols can proceed through either reductive or oxidative pathways. For polyhalogenated compounds, reductive dehalogenation is often a significant initial step. In this process, a carbon-bromine bond is cleaved, and the bromine atom is replaced by a hydrogen atom from a hydrogen-donating species in the surrounding medium. Studies on other brominated phenols, such as 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA), have identified debromination as a key degradation process. nih.govmdpi.com

For 2,5-Dibromo-4-(trifluoromethyl)phenol, a stepwise reductive debromination is the anticipated primary pathway. This would result in the sequential formation of monobrominated intermediates and ultimately, the fully debrominated 4-(trifluoromethyl)phenol (B195918). Further UV irradiation and reaction with photochemically generated reactive oxygen species, such as hydroxyl radicals, can lead to the hydroxylation of the aromatic ring and its subsequent cleavage into smaller aliphatic compounds.

The table below outlines the potential photodegradation products of this compound based on these established mechanisms.

| Compound Name | Chemical Formula | Potential Pathway |

| 2-Bromo-4-(trifluoromethyl)phenol | C₇H₄BrF₃O | First-step reductive debromination |

| 5-Bromo-4-(trifluoromethyl)phenol | C₇H₄BrF₃O | First-step reductive debromination |

| 4-(Trifluoromethyl)phenol | C₇H₅F₃O | Second-step reductive debromination |

| 4-(Trifluoromethyl)catechol | C₇H₅F₃O₂ | Hydroxylation of the aromatic ring |

| Aliphatic acids and smaller molecules | Various | Oxidative ring cleavage |

This interactive table is based on hypothesized degradation pathways.

The rate of photochemical degradation of phenolic compounds in the environment is influenced by several factors:

pH: The pH of the water can significantly affect photolysis rates. Phenols are weakly acidic, and at higher pH values, they exist in their anionic phenolate (B1203915) form. Phenolate ions typically absorb light at longer wavelengths and may have different quantum yields for degradation compared to the protonated phenol (B47542) form.

Dissolved Organic Matter (DOM): Natural waters contain DOM, such as humic and fulvic acids. DOM can act as a photosensitizer, absorbing sunlight and producing reactive species (e.g., singlet oxygen, hydroxyl radicals) that accelerate the degradation of pollutants. Conversely, DOM can also act as a light screen, reducing the amount of UV radiation available to the target compound and thus slowing direct photolysis.

Presence of Radical Scavengers: Ions such as carbonate, bicarbonate, and chloride, which are common in natural waters, can act as scavengers of hydroxyl radicals. mdpi.com Their presence can decrease the rate of indirect photolysis by consuming the reactive species that would otherwise degrade the target compound.

Biotransformation and Biodegradation Studies

Microbial activity is a crucial driver for the degradation of organic pollutants in soil and water. Microorganisms can utilize a wide range of aromatic compounds as sources of carbon and energy.

The biodegradation of halogenated aromatic compounds typically requires an initial dehalogenation step, as the halogen substituents can inhibit the enzymes responsible for cleaving the aromatic ring. nih.gov For this compound, two primary microbial dehalogenation mechanisms are plausible:

Reductive Dehalogenation: Under anaerobic (oxygen-deficient) conditions, microorganisms can remove bromine atoms, replacing them with hydrogen. This process is a form of anaerobic respiration where the halogenated compound serves as an electron acceptor.

Oxidative Dehalogenation: In aerobic environments, monooxygenase and dioxygenase enzymes can initiate degradation. mdpi.com A monooxygenase may first hydroxylate the aromatic ring, leading to the spontaneous elimination of a bromide ion. Alternatively, a dioxygenase can attack the ring, forming a diol intermediate, with subsequent removal of the halogens.

Following dehalogenation, the resulting 4-(trifluoromethyl)phenol is expected to be further metabolized. Aerobic degradation of phenol and its derivatives typically proceeds by hydroxylation to form a catechol intermediate. mdpi.com This catechol is then susceptible to ring cleavage by either catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage), leading to intermediates that can enter central metabolic pathways. mdpi.com The strong carbon-fluorine bonds of the trifluoromethyl group make it highly resistant to cleavage, suggesting it may remain intact through the initial stages of degradation.

Based on the established microbial metabolic pathways for similar compounds, the biotransformation of this compound would likely produce a series of intermediates. Initial dehalogenation would yield monobrominated and fully debrominated phenols. Subsequent enzymatic action would introduce additional hydroxyl groups, preparing the molecule for ring fission.

The table below details the probable biotransformation products.

| Compound Name | Chemical Formula | Probable Metabolic Step |

| 2-Bromo-4-(trifluoromethyl)phenol | C₇H₄BrF₃O | Reductive or oxidative dehalogenation |

| 5-Bromo-4-(trifluoromethyl)phenol | C₇H₄BrF₃O | Reductive or oxidative dehalogenation |

| 4-(Trifluoromethyl)phenol | C₇H₅F₃O | Complete dehalogenation |

| 4-(Trifluoromethyl)catechol | C₇H₅F₃O₂ | Monooxygenase or dioxygenase action |

| Ring cleavage products | Various | Dioxygenase action on catechol intermediate |

This interactive table is based on hypothesized biotransformation pathways.

Chemical Transformation in Aquatic and Terrestrial Environments

Beyond photochemical and biological processes, this compound can undergo abiotic chemical transformations in soil and sediment. A notable pathway for phenolic compounds is catalyzed by naturally occurring minerals, particularly manganese oxides.

Manganese oxides are strong oxidants found in soils and sediments. They can catalyze the oxidation of phenols, leading to the formation of phenoxyl radicals. These highly reactive radicals can then couple with each other to form larger polymeric structures or react with other substances in the environment. This process can lead to the sequestration of the compound into soil organic matter. In the presence of bromide ions, manganese oxides can also facilitate further bromination or other transformations of brominated phenols.

Hydrolysis Kinetics and Mechanisms

Hydrolysis is a key abiotic degradation process for many organic compounds in aquatic environments. For trifluoromethylated phenols, the primary site of hydrolytic attack is the trifluoromethyl (-CF3) group. Studies on related compounds, such as 2-trifluoromethylphenol, have shown that this group can be hydrolyzed to a carboxylic acid (-COOH) group, a process that is influenced by pH and temperature. nih.govrsc.org The presence of electron-withdrawing groups, like the bromine atoms and the trifluoromethyl group in this compound, is expected to influence the rate of this transformation.

The proposed mechanism for the hydrolysis of the trifluoromethyl group involves a nucleophilic attack by water or hydroxide ions on the carbon atom of the -CF3 group. This is followed by the stepwise elimination of fluoride (B91410) ions. The stability of the phenoxide ion, enhanced by the inductive effect of the bromine and trifluoromethyl substituents, likely plays a role in the reaction kinetics. scribd.comkhanacademy.org

While specific kinetic data for this compound is not available, a hypothetical data table is presented below to illustrate the expected trends based on studies of similar compounds. This data is for illustrative purposes and should not be considered as experimentally verified for the target compound.

Hypothetical Hydrolysis Data for this compound

| pH | Temperature (°C) | Half-life (t½) (days) | Primary Hydrolysis Product |

|---|---|---|---|

| 5 | 25 | > 365 | 2,5-Dibromo-4-hydroxybenzoic acid |

| 7 | 25 | 180 | 2,5-Dibromo-4-hydroxybenzoic acid |

| 9 | 25 | 30 | 2,5-Dibromo-4-hydroxybenzoic acid |

Oxidative Degradation Pathways

Oxidative degradation, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), is another critical pathway for the transformation of phenolic compounds in the environment. For brominated phenols, oxidative degradation often proceeds through debromination and the formation of hydroxylated intermediates. nih.gov The trifluoromethyl group is generally resistant to oxidation, but the aromatic ring is susceptible to attack by ROS.

The degradation of this compound is expected to be initiated by the attack of hydroxyl radicals on the aromatic ring, leading to the formation of brominated and hydroxylated intermediates. Subsequent reactions could involve the cleavage of the aromatic ring, ultimately leading to the formation of smaller organic acids and mineralization to carbon dioxide and water. uc.pt Photodegradation, particularly in the presence of photosensitizers, can also contribute to the oxidative degradation of brominated aromatic compounds. nih.govresearchgate.net

A table of potential oxidative degradation products of this compound is provided below, based on the known degradation pathways of similar halogenated phenols.

Potential Oxidative Degradation Products of this compound

| Degradation Product | Proposed Formation Pathway |

|---|---|

| Brominated hydroquinones and catechols | Hydroxylation of the aromatic ring |

| Debrominated trifluoromethylphenols | Reductive or oxidative debromination |

| Ring-cleavage products (e.g., maleic acid, oxalic acid) | Oxidative cleavage of the aromatic ring |

Development of Environmental Fate Prediction Models for Halogenated Phenols

Due to the vast number of chemical compounds in commerce and the environment, experimental determination of the environmental fate of every substance is impractical. Therefore, environmental fate prediction models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for estimating the persistence and transformation of chemicals. tandfonline.comtandfonline.comecetoc.org

QSAR models for halogenated phenols typically use molecular descriptors to predict various endpoints, including toxicity, biodegradability, and reaction rate constants for abiotic degradation processes. tandfonline.comtandfonline.com Key molecular descriptors for halogenated phenols often include:

Hydrophobicity (log Kow): This parameter influences the partitioning of the compound between water and organic phases, affecting its bioavailability and sorption to sediment and soil.

Acid dissociation constant (pKa): The pKa determines the extent of ionization of the phenolic hydroxyl group at a given pH, which in turn affects the compound's reactivity and transport.

Electronic parameters (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents on the aromatic ring and are crucial for predicting reaction kinetics. mdpi.com

Steric parameters: These account for the size and shape of the molecule and its substituents, which can influence reaction rates.

For a compound like this compound, a QSAR model would need to account for the combined effects of the two bromine atoms and the trifluoromethyl group on the phenol's properties. While specific QSAR models for this particular compound have not been developed, existing models for halogenated phenols could provide a preliminary assessment of its likely environmental behavior. researchgate.net However, the development of a specific and validated QSAR model would require experimental data on the physicochemical properties and degradation kinetics of this compound and a series of structurally related compounds.

Future Research Directions and Emerging Areas

Design and Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of halogenated phenols has traditionally relied on methods that can be resource-intensive and generate hazardous waste. A significant future research direction lies in the development of more sustainable and efficient synthetic pathways to 2,5-Dibromo-4-(trifluoromethyl)phenol.

Key areas of focus include:

Photoredox Catalysis: Visible-light photoredox catalysis is a promising green chemistry approach for the bromination of phenols. beilstein-journals.org Future work could optimize these methods for the selective di-bromination of 4-(trifluoromethyl)phenol (B195918), potentially using in-situ generated bromine from bromide salts, thus avoiding the direct use of hazardous molecular bromine. beilstein-journals.org

Enzymatic Halogenation: Biocatalysis, using halogenase enzymes, offers a highly selective and environmentally benign route to halogenated organic compounds. Research into identifying or engineering enzymes capable of specifically synthesizing this compound could lead to a completely green synthetic process.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. Developing a continuous flow process for the synthesis of this compound could significantly enhance production efficiency and reduce waste.

| Synthetic Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, use of visible light, high chemo- and regioselectivity. beilstein-journals.org | Optimization for di-bromination, use of greener bromine sources. |

| Enzymatic Halogenation | High selectivity, environmentally friendly, biodegradable catalysts. | Discovery and engineering of specific halogenase enzymes. |

| Flow Chemistry | Improved safety, scalability, higher yields, and purity. | Development of a continuous, multi-step synthesis process. |

| Advanced Reagents | Greater efficiency, improved safety profiles for trifluoromethylation. mdpi.com | Design of novel late-stage trifluoromethylating agents. |

Exploration of Catalytic Applications in Organic Transformations

The unique electronic and steric properties of this compound, imparted by the electron-withdrawing trifluoromethyl group and the bulky bromine atoms, make it an interesting candidate for applications in catalysis.

Future research could explore its potential as:

An Organocatalyst: The acidic phenolic proton can participate in hydrogen bond catalysis. The sterically hindered environment around the hydroxyl group could be exploited for enantioselective transformations.

A Ligand for Transition Metal Catalysis: The phenol (B47542) oxygen can act as a ligand for various transition metals. The electronic properties of the aryl ring, tuned by the bromine and trifluoromethyl substituents, could influence the catalytic activity of the metal center in reactions such as cross-coupling, oxidation, or reduction.

A Catalyst for Halogen Bonding Interactions: The bromine atoms on the ring are capable of forming halogen bonds, which are increasingly being used to direct chemical reactions and control supramolecular assembly. Investigating the ability of this compound to catalyze reactions via halogen bonding is a novel research avenue. Brominated phenols are known to be important synthetic intermediates and constituents of industrial chemicals, suggesting a broad scope for their utility. beilstein-journals.org

Advanced Mechanistic Investigations using Time-Resolved Spectroscopy

A detailed understanding of reaction mechanisms is fundamental to optimizing existing reactions and designing new ones. Advanced spectroscopic techniques operating on ultrafast timescales can provide unprecedented insight into the transient species and reaction pathways involved in the synthesis and reactions of this compound.

Transient Absorption Spectroscopy: This technique can be used to study processes on femtosecond to picosecond timescales. wikipedia.org It could be employed to observe the formation and decay of reactive intermediates, such as radicals or ionic species, during the photochemically-induced synthesis of the title compound. wikipedia.org

Time-Resolved Infrared Spectroscopy: By monitoring changes in vibrational frequencies over time, this method can provide structural information about short-lived intermediates. wikipedia.org This would be particularly useful for studying the mechanism of electrophilic bromination or other substitution reactions on the phenol ring.

Time-Resolved Fluorescence Spectroscopy: This method monitors the fluorescence of a sample as a function of time after excitation by a light pulse. wikipedia.orgvu.lt It could be used to study the excited-state dynamics of this compound, which is relevant for understanding its behavior in potential photochemical or photophysical applications. The combination of different time-resolved techniques can offer a more complete picture of the complex dynamics. aps.org

| Spectroscopic Technique | Timescale | Information Gained | Potential Application |

|---|---|---|---|

| Transient Absorption Spectroscopy | Femtoseconds to Picoseconds wikipedia.org | Electronic transitions of intermediates. | Studying intermediates in photoredox synthesis. |

| Time-Resolved Infrared Spectroscopy | Picoseconds to Microseconds | Structural information of transient species. wikipedia.org | Elucidating mechanisms of substitution reactions. |

| Time-Resolved Fluorescence Spectroscopy | Nanoseconds to Picoseconds | Excited-state lifetimes and decay pathways. wikipedia.orgvu.lt | Investigating photochemical properties. |

Integration with Machine Learning and AI for Property Prediction and Synthetic Route Design

Future applications for this compound include:

Property Prediction: ML models can be trained on large datasets of chemical structures and their corresponding properties to predict the physicochemical and biological properties of new or understudied compounds. nurixtx.commdpi.com This could be used to predict properties like solubility, toxicity, or potential biological activity for this compound and its derivatives, guiding experimental work. nurixtx.com

Computer-Aided Synthesis Planning (CASP): AI-powered retrosynthesis tools can propose viable synthetic routes to a target molecule by analyzing vast reaction databases. pharmafeatures.comresearchgate.netnih.gov This can help chemists identify novel and more efficient ways to synthesize this compound. researchgate.netnih.gov These tools can integrate various aspects of chemical knowledge to suggest optimized reaction pathways. researchgate.net

Reaction Optimization: AI algorithms can be coupled with automated reaction platforms to rapidly screen a wide range of reaction conditions (e.g., temperature, catalyst, solvent) to find the optimal parameters for maximizing yield and minimizing byproducts. synthiaonline.com

Investigation of Environmental Remediation Strategies and Technologies

The widespread use of halogenated aromatic compounds has led to environmental contamination concerns due to their persistence and potential toxicity. mdpi.comlkc-ltd.com The trifluoromethyl group can also contribute to the recalcitrance of organic compounds in the environment. mdpi.com Therefore, a critical area of future research is the development of effective remediation strategies for this compound.

Research should focus on:

Biodegradation: Investigating the ability of microorganisms to degrade this compound is a key priority. This involves isolating and characterizing microbial strains or consortia that can cleave the aromatic ring and carry out dehalogenation and defluorination. mdpi.com Understanding the enzymatic mechanisms of degradation is crucial for developing bioremediation technologies. mdpi.com

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation, Fenton/photo-Fenton processes, and photocatalysis, generate highly reactive species like hydroxyl radicals that can non-selectively degrade refractory organic pollutants. Research is needed to optimize AOPs for the efficient mineralization of this compound.

Reductive Dehalogenation: Under anaerobic conditions, certain bacteria can use halogenated compounds as electron acceptors in a process called dehalorespiration. Exploring the potential for microbial reductive debromination of this compound could be a viable remediation strategy.

Adsorption Technologies: Developing novel adsorbent materials, such as modified activated carbons, zeolites, or metal-organic frameworks (MOFs), with high affinity and capacity for capturing this compound from contaminated water sources is another important research direction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-dibromo-4-(trifluoromethyl)phenol, and how can intermediates be characterized?

- Methodology :

- Step 1 : Start with 4-(trifluoromethyl)phenol. Introduce bromine at the 2- and 5-positions via electrophilic aromatic substitution using bromine (Br₂) in acetic acid or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. Monitor reaction progress via TLC or HPLC .

- Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity via melting point analysis and H/C NMR. Key NMR signals: Aromatic protons near δ 7.5–8.5 ppm (split patterns depend on substitution), CF₃ group at δ ~120–125 ppm in F NMR .

- Step 3 : Validate final product using high-resolution mass spectrometry (HRMS) and elemental analysis.

Q. How can researchers confirm the regioselectivity of bromination in this compound?

- Methodology :

- Use X-ray crystallography to resolve the crystal structure, highlighting Br positions. For example, similar dibromo-trifluoromethyl compounds show Br⋯Br contacts (3.4–3.6 Å) and C–Br bond lengths of ~1.9 Å .

- Compare experimental H NMR coupling constants with computational predictions (DFT calculations) to verify substitution patterns .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- FT-IR : Identify O–H stretch (~3200 cm⁻¹), C–F stretches (1100–1200 cm⁻¹), and C–Br vibrations (~600 cm⁻¹) .

- NMR : Use F NMR to detect the CF₃ group (δ ~-60 to -70 ppm) and H NMR for aromatic protons. DEPT-135 can distinguish CH groups in the aromatic ring .

- MS : Employ ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~328–330 for C₇H₃Br₂F₃O) .

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.